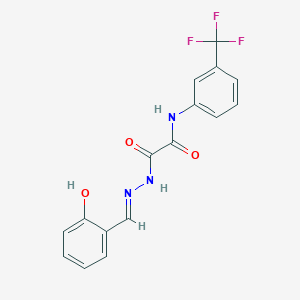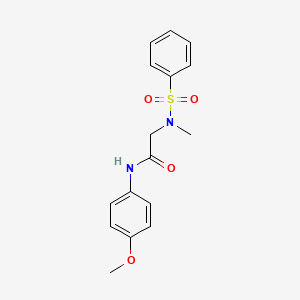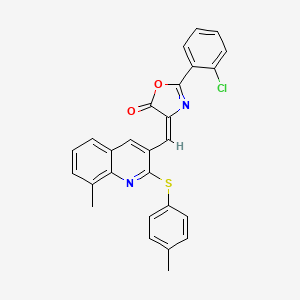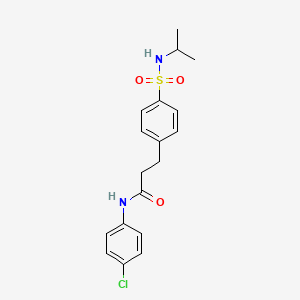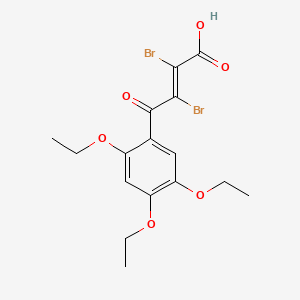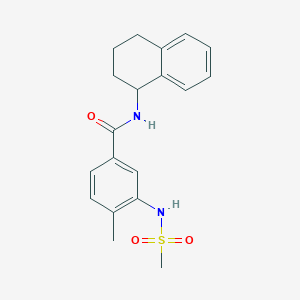
4-Methyl-3-(methylsulfonamido)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-(methylsulfonamido)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide, commonly known as TAK-700, is a chemical compound that has been of significant interest in scientific research due to its potential therapeutic applications. TAK-700 is a selective inhibitor of the enzyme 17α-hydroxylase/C17,20-lyase, which plays a crucial role in the biosynthesis of androgens, such as testosterone.
Mécanisme D'action
TAK-700 inhibits the enzyme 17α-hydroxylase/C17,20-lyase, which is involved in the biosynthesis of androgens, such as testosterone. By inhibiting this enzyme, TAK-700 reduces the production of androgens, which are required for the growth and survival of prostate cancer cells. This results in the inhibition of tumor growth and the induction of apoptosis (programmed cell death) in prostate cancer cells.
Biochemical and Physiological Effects:
TAK-700 has been shown to reduce serum testosterone levels in preclinical and clinical studies. In a phase I/II clinical trial, TAK-700 was found to be well-tolerated and resulted in a significant reduction in serum testosterone levels in patients with advanced prostate cancer. TAK-700 has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TAK-700 is its selectivity for the enzyme 17α-hydroxylase/C17,20-lyase, which reduces the potential for off-target effects. TAK-700 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of TAK-700 is its potential to induce adrenal insufficiency, which can lead to fatigue, weakness, and other adverse effects.
Orientations Futures
Future research on TAK-700 could focus on several areas, including the development of combination therapies with other drugs, the investigation of TAK-700 in other cancers, and the exploration of TAK-700 as a potential treatment for other conditions, such as polycystic ovary syndrome. Additionally, further studies could be conducted to optimize the dosing and administration of TAK-700 to maximize its therapeutic efficacy while minimizing its potential adverse effects.
Méthodes De Synthèse
TAK-700 can be synthesized using a multistep process involving several chemical reactions. The starting material for this synthesis is 4-methyl-3-nitrobenzoic acid, which is reacted with thionyl chloride to form 4-methyl-3-chlorobenzoic acid. The resulting acid is then reacted with 1,2,3,4-tetrahydronaphthalen-1-amine to form the corresponding amide. The final step involves the reaction of the amide with methylsulfonyl chloride to yield TAK-700.
Applications De Recherche Scientifique
TAK-700 has been extensively studied for its potential therapeutic applications in the treatment of prostate cancer. Prostate cancer is the most common cancer in men, and androgen deprivation therapy (ADT) is the standard treatment for advanced prostate cancer. However, ADT is associated with several adverse effects, including osteoporosis, hot flashes, and sexual dysfunction. TAK-700, as a selective inhibitor of 17α-hydroxylase/C17,20-lyase, has the potential to provide an alternative treatment option for prostate cancer that is more effective and has fewer side effects.
Propriétés
IUPAC Name |
3-(methanesulfonamido)-4-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-13-10-11-15(12-18(13)21-25(2,23)24)19(22)20-17-9-5-7-14-6-3-4-8-16(14)17/h3-4,6,8,10-12,17,21H,5,7,9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKCXAFBAOAXSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCCC3=CC=CC=C23)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

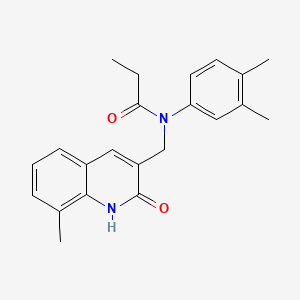
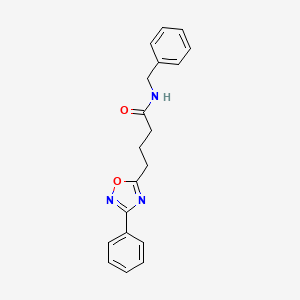
![4-(tert-butyl)-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701885.png)
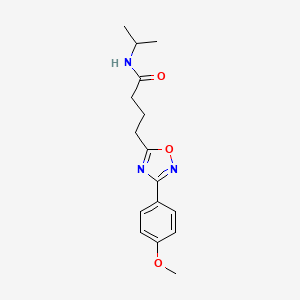
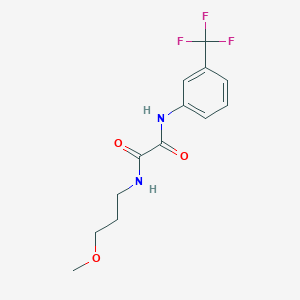
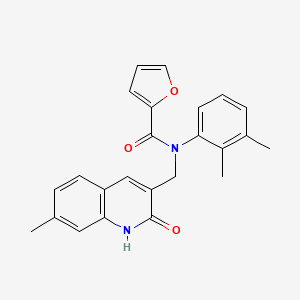
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7701918.png)
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7701926.png)
